molecular formula C21H21N5O5 B2398542 2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1798457-69-8

2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2398542
CAS RN: 1798457-69-8
M. Wt: 423.429
InChI Key: BGRWWVDJUZGJSH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxine moiety, which is a type of organic compound that has been studied for its potential biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, dihydrobenzodioxine derivatives have been synthesized using extended side chains . Another study reported the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Mechanism of Action

Target of Action

The compound, also known as 2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carbonyl]-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one, primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets (CB2 receptors) by acting as a ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB2 receptors, triggering a series of biochemical reactions within the cell.

Pharmacokinetics

The compound’s selectivity towards cb2 receptors suggests that it may have a favorable bioavailability profile .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its interaction with CB2 receptors, the compound could potentially modulate immune response and pain perception .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carbonyl]-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-13-11-26-15(19(27)22-13)10-14(23-26)20(28)24-6-8-25(9-7-24)21(29)18-12-30-16-4-2-3-5-17(16)31-18/h2-5,10-11,18H,6-9,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWWVDJUZGJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

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